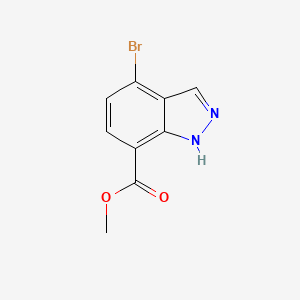

methyl 4-bromo-1H-indazole-7-carboxylate

Description

Contextual Significance of the Indazole Heterocyclic Core in Contemporary Organic and Medicinal Chemistry Research

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in modern drug discovery and organic synthesis. sigmaaldrich.comresearchgate.net Its two nitrogen atoms and the ability to exist in two tautomeric forms (1H and 2H) provide unique electronic properties and opportunities for diverse chemical modifications. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. sigmaaldrich.com

The significance of the indazole core is underscored by its presence in a variety of FDA-approved drugs. rsc.org These include pazopanib, a tyrosine kinase inhibitor for treating renal cell carcinoma, and entrectinib, an agent used against specific types of lung cancer. rsc.org The versatility of the indazole nucleus allows it to serve as a bioisosteric replacement for other aromatic systems, like indole (B1671886), thereby expanding the chemical space for drug design. researchgate.net This has led to the development of indazole-based compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov

Importance of Halogenated and Carboxylate-Substituted Indazoles as Key Research Scaffolds

The functionalization of the indazole core with halogen and carboxylate groups dramatically enhances its utility as a research scaffold. Halogen atoms, such as the bromine in methyl 4-bromo-1H-indazole-7-carboxylate, are crucial for several reasons. They can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. nih.gov Furthermore, halogens serve as versatile synthetic handles for introducing further complexity through cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov

The carboxylate group, in this case a methyl ester, also plays a pivotal role. It can participate in hydrogen bonding and other non-covalent interactions within a biological target. nih.gov Additionally, the ester can be readily hydrolyzed to the corresponding carboxylic acid, which can act as a key interacting group or be further modified to create amides and other derivatives. nih.gov The strategic placement of both bromo and carboxylate substituents on the indazole ring, as seen in the title compound, provides researchers with a powerful toolkit for developing new molecules with tailored properties. researchgate.netrsc.org For instance, a patent has described the synthesis of this compound from methyl 2-amino-4-bromo-3-methylbenzoate. google.com

Overview of Current Research Landscape Pertaining to this compound and Related Derivatives

Current research involving this compound primarily positions it as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Patents reveal its use in the preparation of compounds designed to modulate the activity of EP2 and EP4 receptors, which are implicated in a range of diseases including cancer, pain, and inflammatory conditions. google.com This highlights the value of the this compound scaffold in accessing novel chemical entities for drug discovery programs.

The broader research landscape for related halogenated and carboxylate-substituted indazoles is vibrant and diverse. Studies have focused on the synthesis of various indazole derivatives and their evaluation for a wide spectrum of biological activities. researchgate.netrsc.org For example, research on 6-bromo-1H-indazole derivatives has led to the development of compounds with antimicrobial properties. researchgate.net Similarly, indazole-3-carboxamide derivatives have been investigated for their potential in treating renal cancer. nih.gov This body of work underscores the general importance of this class of compounds in medicinal chemistry.

Defined Academic Research Objectives for this compound Studies

Based on the current applications and the chemical nature of this compound, several academic research objectives can be defined:

Development of Novel Synthetic Methodologies: A primary objective is to devise more efficient, scalable, and environmentally friendly synthetic routes to produce this compound and its analogues. This includes exploring new catalytic systems and reaction conditions.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the bromo and carboxylate functional groups on the indazole ring is crucial. This would involve studying a range of chemical transformations to expand the library of accessible derivatives.

Design and Synthesis of Novel Biologically Active Compounds: A key objective is to use this compound as a starting material for the synthesis of new compounds with potential therapeutic value. This includes targeting a variety of biological targets implicated in different diseases.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect biological activity is essential. These SAR studies would guide the design of more potent and selective drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2090174-42-6 | bldpharm.com |

| Molecular Formula | C₉H₇BrN₂O₂ | |

| Purity | min 97% | calpaclab.com |

| Intended Use | Research Use Only | bldpharm.com |

Table 2: Related Indazole Derivatives and Their Research Context

| Compound | Research Focus | Reference |

| Methyl 4-bromo-1H-indazole-6-carboxylate | Heterocyclic Building Block | bldpharm.com |

| 4-bromo-7-nitro-1H-indazole | Synthetic Intermediate | sigmaaldrich.com |

| Indazole-3-carboxamide derivatives | Renal Cancer Research | nih.gov |

| 6-bromo-1H-indazole derivatives | Antimicrobial Studies | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-1H-indazole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLQNPVWBGPOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 4 Bromo 1h Indazole 7 Carboxylate and Its Derivatives

Retrosynthetic Analysis and Strategic Design for the Indazole Core Formation

Retrosynthetic analysis of the indazole core reveals several key bond disconnections that form the basis of common synthetic strategies. The most fundamental approaches involve the formation of the N-N bond or a C-N bond in the final cyclization step. This typically involves starting with an ortho-disubstituted benzene (B151609) ring, where the substituents are poised to react and form the fused pyrazole (B372694) ring.

Key retrosynthetic disconnections include:

N-N Bond Formation: This is a widely used strategy, often involving the cyclization of a precursor containing a nitro group and a second nitrogen-containing function (e.g., an imine or amine) or the intramolecular coupling of hydrazone derivatives.

C-N Bond Formation: This approach can involve the intramolecular amination of a C-H bond or the displacement of a leaving group on the aromatic ring by a hydrazine-derived nitrogen atom. chemrxiv.org

[3+2] Cycloaddition: This powerful method constructs the indazole ring by reacting a benzyne (B1209423) intermediate with a diazo compound. mdpi.com

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final indazole product. For a highly substituted target like methyl 4-bromo-1H-indazole-7-carboxylate, the substituents are typically installed on the benzene precursor prior to the ring-forming cyclization.

A variety of cyclization protocols have been developed for the synthesis of the indazole ring system, each with its own advantages regarding substrate scope and reaction conditions.

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Description | Reference(s) |

| Hydrazine (B178648) Condensation/Cyclization | o-Halobenzonitriles or o-Halobenzaldehydes | Hydrazine (N₂H₄) | A common method where hydrazine reacts with an ortho-halo benzonitrile (B105546) or aldehyde. The reaction proceeds via nucleophilic aromatic substitution (SNAr) of the halide, followed by cyclization to form the indazole ring. nih.govbohrium.comresearchgate.net | nih.govbohrium.comresearchgate.net |

| Cadogan Reaction | o-Nitrobenzaldehydes and Anilines | Triethyl phosphite (B83602) (P(OEt)₃) | This reaction involves the formation of a Schiff base from an o-nitrobenzaldehyde and an aniline, which then undergoes reductive cyclization mediated by a phosphite reagent to form a 2-aryl-2H-indazole. sigmaaldrich.com | sigmaaldrich.com |

| Intramolecular N-Arylation | o-Haloarylhydrazones | Copper (Cu) or Palladium (Pd) catalysts | Pre-formed hydrazones derived from ortho-haloaryl aldehydes or ketones undergo intramolecular N-arylation, catalyzed by transition metals like copper or palladium, to yield 1H-indazoles. chemrxiv.orgscirp.org | chemrxiv.orgscirp.org |

| [3+2] Cycloaddition | Arynes and Diazo Compounds | Fluoride source (e.g., CsF) | Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, undergo a [3+2] cycloaddition with diazo compounds to efficiently form the indazole skeleton. mdpi.com | mdpi.com |

| N-N Bond-Forming Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | This method forms the N-N bond through an oxidative cyclization, providing access to all three tautomeric forms of indazoles from readily available anilines. acs.org | acs.org |

The synthesis of the indazole core is critically dependent on the preparation of appropriately functionalized precursors. For the synthesis of this compound, the strategy hinges on starting with a benzene ring that already contains the bromine atom and a precursor to the carboxylic acid group in the correct positions.

A plausible and efficient strategy involves starting with a substituted 2-aminobenzoic acid derivative. For the target compound, 2-amino-3-bromobenzoic acid nih.gov serves as an ideal precursor. The synthesis of this precursor itself involves standard aromatic functionalization reactions. An alternative route starts from 2-methylbenzoic acid, which can undergo a sequence of bromination, nitration, esterification, and reduction to yield a functionalized aminoester ready for cyclization. acs.org

The key transformation of the 2-aminobenzoic acid precursor into the indazole ring involves diazotization of the amino group, typically with sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. google.com This is followed by a reductive cyclization step, where the diazonium group reacts intramolecularly to form the N-N bond of the pyrazole ring. This classic approach, a variation of the Graebe–Ullmann synthesis, ensures the unambiguous placement of the substituents as dictated by the starting material.

Regioselective Bromination Approaches at the 4-Position of the Indazole Skeleton

Achieving regioselective bromination at the C4 position of the indazole ring is a significant synthetic challenge. The inherent electronic properties of the indazole system typically direct electrophilic substitution to other positions, primarily C3, C5, and C7.

Direct halogenation of a pre-formed 1H-indazole ring with electrophilic brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) is a common method for introducing bromine atoms. However, this approach generally lacks selectivity for the C4 position.

C3-Halogenation: The C3 position is often readily halogenated, especially in N-protected indazoles.

C5 and C7-Halogenation: In NH-free indazoles, halogenation often occurs at the C5 and C7 positions of the benzene ring portion. Studies on 4-substituted 1H-indazoles have shown that direct bromination with NBS leads to highly regioselective bromination at the C7 position, with only small amounts of the 5,7-dibrominated product being formed.

Influence of Substituents: The regiochemical outcome is heavily influenced by existing substituents on the ring, which can direct the incoming electrophile. However, conditions that selectively favor direct C4 bromination are not commonly reported, making this route synthetically unreliable for the target compound.

The most effective and unambiguous strategy for synthesizing 4-bromoindazoles is an indirect route where the bromine atom is incorporated into the aromatic precursor before the indazole ring is constructed. This approach circumvents the regioselectivity problems associated with direct halogenation of the heterocycle.

For this compound, the synthesis would logically begin with an aromatic compound that already contains the bromine atom and the carboxyl (or a precursor) group in a 1,4-relationship relative to the groups that will form the heterocyclic ring.

A typical synthetic sequence is as follows:

Start with a Precursor: The synthesis starts with a commercially available or readily prepared compound like 2-amino-3-bromobenzoic acid . nih.gov

Diazotization: The amino group at the C2 position is converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). google.com

Reductive Cyclization: The resulting diazonium salt is then subjected to reductive conditions (e.g., using sodium sulfite (B76179) or tin(II) chloride) which facilitates the intramolecular cyclization to form the N-N bond, yielding 4-bromo-1H-indazole-7-carboxylic acid . This method definitively places the bromine at C4 and the carboxylic acid at C7.

This indirect approach is highly advantageous as it provides complete control over the substitution pattern, avoiding the formation of undesired regioisomers. nih.govbohrium.com

Esterification Techniques for the 7-Carboxylate Moiety

The final step in the synthesis of the target molecule is the esterification of the carboxylic acid group at the 7-position of the 4-bromo-1H-indazole core. This transformation can be accomplished using several standard and reliable esterification methods.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (4-bromo-1H-indazole-7-carboxylic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated under reflux to drive the equilibrium towards the formation of the methyl ester.

Alkylation with Methylating Agents: The carboxylate can be deprotonated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the corresponding carboxylate salt. This salt is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ester via nucleophilic substitution. Patents describing the methylation of other indazole carboxylic acids have utilized bases like potassium hydroxide (B78521) in a solvent like acetone, followed by the addition of methyl iodide.

DCC and DMAP Coupling: For milder conditions, the carboxylic acid can be activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This activated intermediate then reacts readily with methanol to form the desired ester, even at room temperature. This method is particularly useful if the substrate is sensitive to the harsh conditions of Fischer esterification.

Fischer Esterification and Transesterification Strategies

The introduction of the methyl carboxylate group at the C7-position of the 4-bromo-1H-indazole core is commonly achieved via Fischer esterification. This classic and cost-effective method involves the reaction of the corresponding carboxylic acid, 4-bromo-1H-indazole-7-carboxylic acid, with methanol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org

The reaction mechanism proceeds through the protonation of the carboxylic acid's carbonyl oxygen by the strong acid (e.g., H₂SO₄, HCl), which activates the carbonyl carbon towards nucleophilic attack by methanol. youtube.comyoutube.com A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org

To drive the equilibrium towards the product side, Le Châtelier's principle is exploited by using a large excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction. libretexts.org While specific examples for this exact substrate are not detailed in the reviewed literature, this method is a standard and widely applicable procedure for the esterification of aromatic and heterocyclic carboxylic acids. masterorganicchemistry.comgoogle.com

Transesterification, the conversion of one ester to another, is a less common route for this specific synthesis but remains a viable strategy if, for instance, a different ester of 4-bromo-1H-indazole-7-carboxylic acid were more readily available. This process would also be acid- or base-catalyzed, involving the exchange of the ester's alcohol moiety with methanol.

Alternative Esterification Methods and Optimization

While Fischer esterification is robust, its strongly acidic and high-temperature conditions can sometimes be incompatible with sensitive functional groups. Alternative, milder methods are therefore employed to synthesize this compound or its analogs.

One prominent set of alternatives involves the use of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) can facilitate ester formation under neutral and ambient conditions. researchgate.net In this approach, the carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol to furnish the desired ester. researchgate.net

Other methods include the reaction of the carboxylate salt with an alkylating agent like methyl iodide or dimethyl sulfate, or the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. The latter is a highly effective, though more strenuous, two-step process.

Optimization of any esterification process involves screening several parameters to maximize yield and purity. angolaonline.net Key variables include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants. For instance, studies on similar esterification reactions have shown that temperature and the ratio of alcohol to substrate can significantly influence the reaction's conversion rate. angolaonline.net

The following table summarizes a hypothetical optimization study for an EDC/NHS mediated esterification, based on common practices in organic synthesis. researchgate.net

Table 1: Hypothetical Optimization of EDC/NHS-Mediated Esterification

| Entry | EDC (Equivalents) | NHS (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | 0.1 | CH₂Cl₂ | 25 | 75 |

| 2 | 1.5 | 0.1 | CH₂Cl₂ | 25 | 85 |

| 3 | 1.5 | 1.1 | CH₂Cl₂ | 25 | 92 |

| 4 | 1.5 | 1.1 | DMF | 25 | 90 |

| 5 | 1.5 | 1.1 | CH₂Cl₂ | 0 to 25 | 94 |

Palladium-Catalyzed Cross-Coupling Methodologies in Indazole Synthesis

The bromine atom at the C4-position of this compound is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Indazoles

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds. rsc.orgyonedalabs.com It involves the reaction of a halide, such as this compound, with an organoboron compound (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base. libretexts.org

This methodology has been successfully applied to C7-bromo-4-substituted-1H-indazoles to synthesize a variety of C7-arylated derivatives. rsc.org The reaction tolerates a wide range of functional groups on both coupling partners. A typical catalytic cycle involves three key steps: oxidative addition of the bromo-indazole to a Pd(0) species, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the arylated indazole and regenerate the Pd(0) catalyst. libretexts.org

Optimization of the Suzuki-Miyaura reaction is crucial for achieving high yields. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. rsc.org For example, a study on the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid explored various conditions to find the optimal system. rsc.org

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for a 7-Bromoindazole Derivative

| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | 48 | Trace |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | 48 | 20 |

| 3 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | Dioxane/H₂O | 24 | 65 |

| 4 | Pd(OAc)₂ (10) / SPhos (20) | K₃PO₄ | Toluene (B28343)/H₂O | 18 | 80 |

| 5 | Pd₂(dba)₃ (5) / XPhos (20) | K₃PO₄ | Dioxane | 18 | 92 |

Data adapted from a study on a similar 7-bromoindazole substrate. rsc.org

Stille, Heck, and Sonogashira Coupling Variants for Diverse Derivatization

Beyond the Suzuki reaction, other palladium-catalyzed couplings provide access to a broader range of derivatives from this compound.

The Stille Coupling pairs the bromo-indazole with an organotin reagent. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgnrochemistry.com The mechanism is similar to the Suzuki coupling, and additives like copper(I) iodide (CuI) can accelerate the reaction rate. harvard.edu

The Heck Reaction enables the introduction of alkenyl groups by coupling the bromo-indazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This method is highly effective for synthesizing styrenyl-indazoles and other vinyl-substituted heterocycles. beilstein-journals.orgrsc.org Mechanistically, it typically proceeds via a neutral pathway involving oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. researchgate.netnih.gov

The Sonogashira Coupling is the premier method for synthesizing alkynyl-substituted indazoles. organic-chemistry.orglibretexts.org It involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI), in the presence of an amine base. organic-chemistry.orgwikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net This reaction is invaluable for creating rigid, linear extensions from the indazole core, which is a common strategy in drug design. researchgate.net

Table 3: Overview of Cross-Coupling Reactions for Indazole Derivatization

| Reaction | Coupling Partner | Group Introduced | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Heteroaryl, Vinyl | Pd(0) or Pd(II) precursor, Ligand, Base |

| Stille | R-Sn(Alkyl)₃ | Aryl, Vinyl, Alkynyl | Pd(0) catalyst, optional Cu(I) additive |

| Heck | Alkene | Alkenyl (Vinyl) | Pd(0) or Pd(II) precursor, Base |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base |

Directed Metalation and Subsequent Electrophilic Quenching Sequences

Directed ortho-metalation (DoM) is a powerful regioselective functionalization strategy that relies on a directing metalation group (DMG) to guide deprotonation of an adjacent position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be "quenched" with a wide range of electrophiles to introduce new substituents. baranlab.org

For this compound, several sites are available for potential DoM reactions. The ester group at C7 is a moderate DMG and could direct lithiation to the C6 position. However, the indazole ring itself presents a more complex scenario. The acidic N-H proton at the N1 position would be the first site of deprotonation by a strong base. Using at least two equivalents of an organolithium base would be necessary to deprotonate the N-H bond and then a C-H bond. The N1-anion could then direct a second deprotonation, likely at the C7 position, but since this position is already substituted, the C2 position in π-excessive heterocycles like indoles and indazoles is often the next most acidic site. uwindsor.ca

The hierarchy of directing groups and the inherent reactivity of the indazole nucleus must be carefully considered. baranlab.orgharvard.edu The amide functional group is one of the strongest DMGs, suggesting that conversion of the C7-ester to a C7-amide (e.g., a Weinreb amide or a bulky secondary amide) could provide more predictable regiocontrol, directing metalation to the C6 position. wikipedia.org Once the lithiated indazole is formed, it can react with various electrophiles such as aldehydes, ketones, alkyl halides, carbon dioxide, or sources of halogens, allowing for precise installation of new functional groups.

Optimization of Reaction Conditions, Reaction Yields, and Purity Profiles

Achieving optimal reaction outcomes in the synthesis and derivatization of this compound requires careful optimization of reaction conditions. This process is critical for maximizing chemical yields, minimizing side products, and ensuring high purity of the final compounds, which is especially important in multi-step syntheses.

Key parameters that are typically screened include:

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) can dramatically affect reaction efficiency, rate, and scope. rsc.org

Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are crucial, particularly in cross-coupling reactions where it facilitates the transmetalation step. rsc.orgnih.gov

Solvent: The polarity and boiling point of the solvent (e.g., DMF, Dioxane, Toluene, 2-MeTHF) can influence reactant solubility and reaction kinetics. nih.govchemrxiv.org Aqueous solvent mixtures are often used in Suzuki reactions. rsc.org

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction proceeds to completion without causing decomposition of starting materials or products. chemrxiv.org

For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related indazole, cyclization conditions were extensively screened, revealing that using sodium acetate (B1210297) as a base in 2-MeTHF at 95°C gave the best ratio of desired to undesired regioisomers. chemrxiv.org Subsequent purification via recrystallization was necessary to achieve high purity. chemrxiv.org

Purity is typically assessed using techniques like Nuclear Magnetic Resonance (¹H NMR) and High-Performance Liquid Chromatography (HPLC). rsc.orgchemrxiv.org Achieving high purity (>95%) often requires chromatographic purification (e.g., flash column chromatography) or recrystallization to remove unreacted starting materials, catalysts, and isomeric byproducts. chemrxiv.orgchemicalbook.com For instance, the N-methylation of 4-bromo-1H-indazole yields both the N1 and N2 methylated isomers, which must be separated by chromatography, highlighting the importance of purification in achieving a specific, pure compound. chemicalbook.com

Exploration of Green Chemistry Principles in the Synthesis of Indazole Derivatives

The application of green chemistry principles to the synthesis of indazole derivatives is a significant area of research, aiming to reduce the environmental impact of chemical processes. ingentaconnect.comnih.gov These principles focus on increasing the efficiency of synthetic methods, utilizing less toxic solvents, minimizing waste, and reducing energy consumption. ijesi.org Key strategies in the green synthesis of indazoles include the use of alternative energy sources like microwave irradiation, the employment of environmentally benign solvents and catalysts, and the development of one-pot synthesis protocols. ingentaconnect.comacs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. ijesi.orgnih.govijrpas.com The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in rapid and uniform heating. ijrpas.com

Several studies have demonstrated the advantages of microwave irradiation for synthesizing indazole derivatives. For instance, a one-pot, two-step cyclization of hydrazone hydrate (B1144303) was developed using microwave heating, resulting in good to excellent yields of 1-H-indazoles and 1-phenyl-1H-indazoles in a fraction of the time required by conventional methods. ajrconline.org Similarly, the synthesis of substituted tetrahydroindazoles from 2-acetylcyclohexanone (B32800) and various hydrazines showed improved yields and shortened reaction times under microwave irradiation. nih.gov This approach is considered a simple and green method for preparing these derivatives. nih.gov Reactions can often be carried out in greener solvents like water or even under solvent-free conditions, further enhancing the environmental credentials of the synthesis. jchr.org

Comparison of Conventional vs. Microwave-Assisted Synthesis of Indazole Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 3-6 hours | 60-75 | Ethanol, Reflux | ajrconline.org |

| Microwave Irradiation | 5-10 minutes | 85-95 | One-pot, two-step | ajrconline.org |

| Conventional Heating | 8 hours | 70 | Acetic Acid, Reflux | nih.gov |

| Microwave Irradiation | 10 minutes | 85 | Solvent-free | nih.gov |

Alternative Solvents and Catalysts

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. Research has focused on replacing traditional volatile organic compounds with greener alternatives.

Green Solvents: Polyethylene glycol (PEG), particularly PEG-400, has been successfully used as a green, reusable solvent for the synthesis of 2H-indazoles and hexahydroindazoles. acs.orgresearchgate.net Water has also been employed as a solvent for the microwave-assisted synthesis of 1-H indazole and 4-chloro-1-H indazole, offering a fast and efficient process. jchr.org

Heterogeneous and Natural Catalysts: The development of efficient and recyclable catalysts is another cornerstone of green synthesis. Copper(I) oxide nanoparticles (Cu₂O-NP) have been used as a heterogeneous catalyst for the one-pot, three-component synthesis of 2H-indazoles in PEG, operating under ligand-free conditions. organic-chemistry.org In a novel approach, lemon peel powder, a natural and biodegradable material, has been utilized as an efficient catalyst for the synthesis of 1H-indazoles under ultrasound irradiation, demonstrating the potential of biomass-derived catalysts in organic synthesis. researchgate.net

Metal-Free Reactions: To avoid the toxicity and cost associated with heavy metal catalysts, metal-free synthetic routes are highly desirable. One-pot, metal-free reactions of 2-aminophenones with hydroxylamine (B1172632) derivatives have been developed to produce indazoles in very good yields under mild, operationally simple conditions. organic-chemistry.org

One-Pot Procedures and Process Metrics

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, minimize solvent usage, and save time and energy. acs.org The synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper catalyst is an example of an efficient one-pot, three-component reaction. organic-chemistry.org

To quantify the "greenness" of a synthetic route, various metrics have been developed. The American Chemical Society Institute Pharmaceutical Roundtable advocates for the use of Process Mass Intensity (PMI), which is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. mdpi.comacsgcipr.org A lower PMI indicates a more efficient and greener process. Other metrics like Atom Economy (AE), Reaction Mass Efficiency (RME), and Environmental Factor (E-Factor) are also used to assess the sustainability of chemical processes. nih.gov The adoption of these metrics encourages chemists to design syntheses that are not only high-yielding but also environmentally responsible. mdpi.com

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Bromo 1h Indazole 7 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would unequivocally confirm the constitution of methyl 4-bromo-1H-indazole-7-carboxylate.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are predicted, each corresponding to a unique proton or group of equivalent protons.

The spectrum is expected to show a broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic N-H proton of the indazole ring. The proton at the C3 position (H-3) would likely appear as a singlet around 8.0-8.5 ppm. The benzene (B151609) portion of the bicyclic system gives rise to two aromatic signals, H-5 and H-6, which would appear as doublets due to coupling to each other. H-6, being adjacent to the electron-withdrawing carboxylate group, is expected to be more deshielded (further downfield) than H-5. The methyl ester (-OCH₃) group would present as a sharp singlet, typically in the 3.9-4.1 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N1-H | >10.0 | broad singlet | - |

| H-3 | ~8.2 | singlet | - |

| H-6 | ~7.9 | doublet | ~8.0 |

| H-5 | ~7.4 | doublet | ~8.0 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The molecule possesses nine distinct carbon atoms. The carbonyl carbon of the ester is the most deshielded, appearing around 165 ppm. The aromatic and heterocyclic carbons would resonate between 110 and 145 ppm. The methyl carbon of the ester group is the most shielded, appearing around 52-55 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate carbon types. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (absent in this molecule), while quaternary carbons would be invisible.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with its directly attached carbon. This would definitively link the signals for H-3, H-5, H-6, and the methyl protons to their respective carbon atoms (C-3, C-5, C-6, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) C-H correlations, which is crucial for piecing together the molecular framework. Key expected correlations include the N-H proton to C-7a and C-3a, the methyl protons to the carbonyl carbon and C-7, and H-5 to C-4 and C-7.

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Results

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C=O | ~165 | Absent |

| C-7a | ~142 | Absent |

| C-3a | ~140 | Absent |

| C-4 | ~115 | Absent |

| C-7 | ~118 | Absent |

| C-3 | ~135 | Positive (CH) |

| C-5 | ~125 | Positive (CH) |

| C-6 | ~128 | Positive (CH) |

Note: Predicted values are illustrative. Actual shifts depend on solvent and experimental conditions.

Two-dimensional correlation experiments provide further confirmation of the structure. libretexts.org

COSY (Correlation Spectroscopy) highlights proton-proton coupling networks. libretexts.org A key cross-peak in the COSY spectrum would be observed between H-5 and H-6, confirming their vicinal relationship on the benzene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of their bonding. libretexts.org This is particularly useful for confirming regiochemistry. A NOESY experiment would be expected to show a spatial correlation between the methyl ester protons and the H-6 proton. Additionally, a correlation between the N-H proton and H-6 would provide evidence for the conformation of the molecule around the C7-C7a bond.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net A successful crystallographic analysis of this compound would provide definitive proof of its structure.

Growing a suitable single crystal and analyzing it via X-ray diffraction would yield its fundamental crystallographic data. This includes the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). For many indazole derivatives, common crystal systems are monoclinic or triclinic. rsc.orgmdpi.com The number of molecules in the unit cell (Z) would also be determined.

Table 3: Hypothetical Crystallographic Data Table

| Parameter | Description | Expected Value/Type |

|---|---|---|

| Chemical Formula | Sum of atoms in the molecule | C₉H₇BrN₂O₂ |

| Formula Weight | Molar mass of the compound | 255.07 g/mol |

| Crystal System | One of the seven crystal systems | e.g., Triclinic, Monoclinic |

| Space Group | Symmetry group of the crystal | e.g., P-1, P2₁/c |

| a, b, c [Å] | Unit cell dimensions | To be determined |

| α, β, γ [°] | Unit cell angles | To be determined |

| V [ų] | Volume of the unit cell | To be determined |

| Z | Number of molecules per unit cell | To be determined (e.g., 2, 4) |

Note: This table lists parameters that would be obtained from an X-ray diffraction experiment.

The X-ray structure would confirm the planarity of the bicyclic indazole core. A key structural feature of indazoles is tautomerism, with the N-H proton potentially residing on N1 or N2. nih.govnih.gov X-ray diffraction would unambiguously locate this proton, confirming the dominant 1H-indazole tautomer in the solid state, which is thermodynamically favored.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Ion Analysis

High-resolution mass spectrometry is a powerful technique to determine the elemental composition of a molecule with high accuracy and to elucidate its structure through fragmentation analysis. For this compound, HRMS provides definitive confirmation of its molecular formula, C₉H₇BrN₂O₂.

Molecular Formula Confirmation:

In HRMS analysis, the compound is ionized, typically forming a protonated molecule [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions is measured with very high precision. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The expected m/z values for the primary molecular ions of this compound are presented in the table below. These theoretical values, when matched with experimental data within a narrow mass tolerance (typically < 5 ppm), confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₇BrN₂O₂

| Adduct Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 254.9764 | 256.9743 |

| [M+Na]⁺ | 276.9583 | 278.9563 |

| [M-H]⁻ | 252.9622 | 254.9602 |

Fragment Ion Analysis:

Upon collision-induced dissociation (CID) in the mass spectrometer, the molecular ion fragments in a predictable manner, providing valuable structural information. While specific experimental fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known behavior of related indazole derivatives, such as those used as synthetic cannabinoids. nih.govresearchgate.net

A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Other significant fragmentation could involve the cleavage of the indazole ring system. The bromine atom and the indazole core are expected to influence the fragmentation, leading to characteristic product ions. The study of these fragmentation patterns is crucial for the structural isomer differentiation and for the identification of related compounds in complex mixtures. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the functional groups present.

FT-IR Spectroscopy:

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. For this compound, the key expected vibrational bands are associated with the N-H group of the indazole ring, the carbonyl (C=O) of the ester, the C-O ester linkage, the aromatic C-H and C=C bonds, and the C-Br bond. A study of indazolium-3-carboxylate provides insight into the expected vibrational modes of the indazole core. nih.gov

Raman Spectroscopy:

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. The analysis of indole (B1671886) and indazole amides by Raman spectroscopy has demonstrated its utility in distinguishing between closely related structures. nih.gov

The table below summarizes the expected vibrational frequencies and their assignments for this compound, based on established group frequencies and data from related compounds. nih.govmdpi.com

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3400-3300 | N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1725-1705 | C=O (Ester) | Stretching |

| 1620-1580 | Aromatic C=C | Stretching |

| 1300-1200 | C-O (Ester) | Stretching |

| 1200-1100 | C-N | Stretching |

| 850-750 | C-H (Aromatic) | Out-of-plane Bending |

| 650-550 | C-Br | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε) are characteristic of a compound's chromophore.

The chromophore of this compound is the substituted indazole ring system. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. acs.org The position and intensity of these absorptions are influenced by the substituents on the indazole ring. A study on the UV-Vis spectra of 1H-indazole and its methylated derivatives showed that the position of substitution affects the absorption profile. researchgate.net

The bromine atom, being an electron-withdrawing group through induction but also having lone pairs that can participate in resonance, and the methyl carboxylate group, an electron-withdrawing group, are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 1H-indazole. This is due to the extension of the conjugated π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Predicted UV-Vis Spectroscopy Data for this compound

| Solvent | Expected λₘₐₓ (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol (B129727) | ~280-310 | π → π* |

| Ethanol/Methanol | ~240-260 | π → π* |

The exact λₘₐₓ values can be influenced by the solvent polarity. A comprehensive analysis would involve recording the spectrum in solvents of varying polarity to study any solvatochromic effects.

Reactivity and Chemical Transformations of Methyl 4 Bromo 1h Indazole 7 Carboxylate

Reactivity of the Bromine Substituent at the 4-Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. In methyl 4-bromo-1H-indazole-7-carboxylate, the methyl carboxylate group at the C7 position acts as an electron-withdrawing group, activating the aromatic ring for nucleophilic attack. This effect, however, is less pronounced compared to substituents positioned ortho or para to the leaving group. Nevertheless, SNAr reactions at the C4-bromo position can be achieved, typically requiring specific conditions.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The success of these reactions often depends on the nature of the nucleophile and the reaction conditions, such as solvent and temperature. For instance, treatment of a similar electron-deficient dibromo-heterocycle with nucleophiles like morpholine (B109124) can lead to either mono- or di-substituted products depending on the stoichiometry and conditions employed. nih.gov Selective mono-substitution is often favored at lower temperatures, while di-substitution may occur upon heating. nih.gov

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO being commonly used to solvate the cationic counter-ion and promote the reaction.

The C4-bromo substituent is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming new C-C bonds. Studies on related 7-bromo-1H-indazoles have shown that a range of aryl and heteroaryl boronic acids can be successfully coupled, tolerating various functional groups. nih.gov Typical conditions involve catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane/water or DMF. nih.govrsc.org

Sonogashira Coupling: This reaction couples the bromo-indazole with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine like triethylamine (B128534) or diisopropylamine). organic-chemistry.org This method is highly effective for synthesizing alkynyl-substituted indazoles. Research on similar 4-bromo-substituted heterocycles demonstrates that various terminal alkynes can be coupled under mild conditions, often at room temperature. researchgate.net Common catalyst systems include PdCl₂(PPh₃)₂/CuI in solvents like toluene (B28343) or DMF. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is used to form aryl amines from aryl halides. beilstein-journals.org It allows for the introduction of primary and secondary amines at the C4 position of the indazole ring. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands like X-Phos or BrettPhos often being employed. beilstein-journals.orgresearchgate.net The reaction is typically carried out with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a strong base such as KOt-Bu or LiHMDS. beilstein-journals.org

| Reaction Type | Reagents & Conditions | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 4-Aryl-1H-indazole-7-carboxylate | nih.gov, rsc.org |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), Solvent (e.g., Toluene) | 4-Alkynyl-1H-indazole-7-carboxylate | organic-chemistry.org, thieme-connect.de, researchgate.net |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., KOt-Bu) | 4-Amino-1H-indazole-7-carboxylate | beilstein-journals.org, researchgate.net |

The bromine atom at the 4-position can be removed through reductive processes to yield the parent methyl 1H-indazole-7-carboxylate. One common method is catalytic hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction typically proceeds under mild conditions and is highly efficient.

Another method for debromination involves the use of organometallic reagents. For instance, a patent describes the debromination of a bromo-imidazole derivative using methyl magnesium iodide in an etheral solvent, which could potentially be applied to this system. google.com

Transformations Involving the Ester Functionality at the 7-Position

The methyl ester group at the C7 position is a key site for functional group interconversion, allowing access to a range of important derivatives.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-1H-indazole-7-carboxylic acid, under basic conditions. This saponification is typically achieved by treatment with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or lithium hydroxide (LiOH), in a co-solvent like methanol (B129727) or ethanol. google.comgoogleapis.com The reaction is usually performed at room temperature or with gentle heating, followed by acidification to precipitate the carboxylic acid product. google.com

The resulting carboxylic acid is a versatile intermediate itself. It can be converted into a variety of derivatives:

Amides: By coupling with amines using standard peptide coupling reagents (e.g., EDC, HATU).

Acyl Halides: By treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Other Esters: Through acid-catalyzed esterification with different alcohols (Fischer esterification).

The ester functionality can be reduced to a primary alcohol, (4-bromo-1H-indazol-7-yl)methanol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing esters to alcohols efficiently. masterorganicchemistry.com The reaction is typically carried out in an anhydrous etheral solvent like THF or diethyl ether, followed by an aqueous workup to quench the excess reagent and liberate the alcohol. Milder reducing agents like sodium borohydride (B1222165) are generally not effective for reducing esters. masterorganicchemistry.com

The resulting primary alcohol, (4-bromo-1H-indazol-7-yl)methanol, can undergo further derivatization. For example, indazole derivatives are known to react with formaldehyde (B43269) to yield (1H-indazol-1-yl)methanol derivatives, indicating the reactivity of the N-H proton in the indazole ring. nih.gov The primary alcohol at the 7-position can also be oxidized to the corresponding aldehyde using mild oxidizing agents or participate in ether and ester formation.

Reactivity at the Indazole Nitrogen Atoms (N1-H)

The presence of a proton on one of the nitrogen atoms (N1-H) imparts acidic character to the molecule, making it susceptible to deprotonation by a base. This initial step is crucial for subsequent reactions at the nitrogen centers.

The alkylation and acylation of the indazole core are fundamental transformations, but they present a significant challenge in controlling the regioselectivity—that is, whether the new substituent attaches to the N1 or N2 position. Current time information in Pasuruan, ID.beilstein-journals.org The outcome is highly dependent on the reaction conditions and the nature of the electrophile. youtube.com

N-Alkylation: The direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products. beilstein-journals.org However, for substrates like this compound, the electronic influence of the C7-methoxycarbonyl group plays a decisive role. Research has shown that the presence of an electron-withdrawing group, such as a methyl carboxylate (CO₂Me) or a nitro (NO₂) group, at the C7 position directs the reaction to produce the N2-alkylated isomer with excellent selectivity. Current time information in Pasuruan, ID.youtube.comchim.it

In a typical procedure, deprotonation of the indazole with a strong base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) generates the indazolide anion. Current time information in Pasuruan, ID. Subsequent reaction with an alkylating agent, like an alkyl halide, leads predominantly to the N2 product. Studies have reported N2 regioselectivity of ≥96% for C7-CO₂Me substituted indazoles under these conditions. Current time information in Pasuruan, ID.youtube.com The choice of base and solvent is critical; using dimethylformamide (DMF) as a solvent can significantly decrease N1 selectivity in other indazole systems by favoring solvent-separated ion pairs. Current time information in Pasuruan, ID.

Table 1: Regioselectivity of N-Alkylation on Substituted Indazoles This table summarizes research findings on how substituents on the indazole ring influence the regioselectivity of N-alkylation reactions.

| Indazole Substituent | Base/Solvent | Regioselectivity (N1:N2) | Yield | Source |

| 7-CO₂Me | NaH / THF | Highly N2 selective (≥96% N2) | - | Current time information in Pasuruan, ID., youtube.com |

| 3-tert-Butyl | NaH / THF | >99:1 | - | Current time information in Pasuruan, ID. |

| Unsubstituted | NaH / DMF | 1.9:1 | 100% | Current time information in Pasuruan, ID. |

| 3-CO₂Me | NaHMDS / THF | >99:1 | 91% | Current time information in Pasuruan, ID. |

N-Acylation: In contrast to alkylation, N-acylation reactions on the indazole ring generally favor the formation of the N1-substituted isomer. youtube.com This preference is attributed to thermodynamic control. While the N2-acyl indazole may form initially, it can isomerize to the more thermodynamically stable N1-acyl regioisomer. youtube.comnih.gov This principle has been utilized to achieve regioselective access to N1-functionalized indazoles. nih.gov

The initial step in many reactions involving the indazole nitrogen is metalation, which is the deprotonation of the N1-H proton by a strong base to form a metal-indazolide salt. A variety of strong bases can be employed for this purpose, including alkali metal hydrides like sodium hydride (NaH), lithium hydride (LiH), and potassium hydride (KH), as well as amide bases such as sodium bis(trimethylsilyl)amide (NaHMDS) and lithium diisopropylamide (LDA). Current time information in Pasuruan, ID.

Once the indazolide anion is formed, it behaves as a potent nucleophile. The subsequent reaction with an electrophile, most commonly an alkyl or acyl halide, results in the N-functionalized products described in the section above. The regiochemical outcome of this second step is dictated by a combination of steric effects, electronic effects, and the nature of the ion pair formed between the indazolide anion, the metal cation, and the solvent. Current time information in Pasuruan, ID.

Electrophilic and Nucleophilic Aromatic Substitution on the Indazole Ring

The benzene (B151609) portion of the this compound ring can also undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents.

Nucleophilic Aromatic Substitution: The bromine atom at the C4 position is a leaving group, making it susceptible to substitution. The most synthetically valuable reactions at this position are palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, allows for the formation of a new carbon-carbon bond by reacting the C4-bromo position with an arylboronic acid. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like sodium carbonate. beilstein-journals.org Such transformations are crucial for building more complex molecular architectures based on the indazole scaffold.

Classical nucleophilic aromatic substitution (SₙAr), where the bromine is directly displaced by a nucleophile, is also a theoretical possibility. libretexts.org However, the SₙAr mechanism requires significant activation of the aromatic ring by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgresearchgate.net In this compound, the electron-withdrawing carboxyl group is meta to the bromine, offering no resonance stabilization to the key negatively charged intermediate (a Meisenheimer complex). libretexts.org Therefore, SₙAr at the C4 position is expected to be challenging without exceptionally strong nucleophiles or harsh reaction conditions.

Electrophilic Aromatic Substitution: Further electrophilic aromatic substitution (SₑAr) on the benzene ring of this compound is generally disfavored. Aromatic rings are typically activated towards electrophilic attack; however, the presence of the bromine atom and the strongly electron-withdrawing methyl carboxylate group deactivates the ring. wikipedia.org Both the carboxyl and bromo substituents reduce the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles like nitronium or sulfonium (B1226848) ions. libretexts.org Furthermore, electrophilic attack on the indazole system often occurs preferentially at the C3 position of the pyrazole (B372694) ring, making substitution on the already crowded C5 or C6 positions of the benzene ring even less likely. chim.it

Mechanistic Investigations of Key Chemical Transformations

The regioselectivity of N-alkylation on substituted indazoles has been a subject of detailed mechanistic investigation, including the use of density functional theory (DFT) calculations. beilstein-journals.orgnih.gov These studies provide insight into the factors controlling whether substitution occurs at N1 or N2.

For indazoles with a coordinating substituent at the C7 position, like the methyl carboxylate in the title compound, N2-alkylation is strongly favored. The mechanism is believed to involve the formation of a "tight ion pair". Current time information in Pasuruan, ID. After deprotonation by a base like NaH, the resulting sodium cation is thought to coordinate with both the N2 nitrogen and the oxygen atom of the C7-ester group. This chelation effectively blocks the N1 position sterically and electronically, directing the incoming alkyl electrophile to the N2 position. nih.gov

Conversely, studies on related indazoles with coordinating groups at the C3 position have shown that a similar chelation effect involving the N2 atom and the C3 substituent directs alkylation to the N1 position. beilstein-journals.orgnih.gov The solvent also plays a critical role. Non-coordinating solvents like THF promote the formation of these tight ion pairs, leading to high regioselectivity. In contrast, more polar and coordinating solvents like DMF can solvate the cation, leading to "solvent-separated ion pairs," which diminishes the chelation effect and results in lower regioselectivity. Current time information in Pasuruan, ID. Computational methods such as Natural Bond Orbital (NBO) analysis have been used to calculate the partial charges and Fukui indices for the nitrogen atoms, further supporting these mechanistic pathways. beilstein-journals.org

Computational and Theoretical Investigations of Methyl 4 Bromo 1h Indazole 7 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting various molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Geometries and Conformational Analysis

A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be used to find the optimized molecular geometry of methyl 4-bromo-1H-indazole-7-carboxylate, corresponding to the lowest energy state on the potential energy surface. This involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements of the atoms, particularly rotation around single bonds, such as the bond connecting the carboxylate group to the indazole ring. Identifying the global minimum energy conformer, as well as other low-energy conformers, is crucial as these are the most likely to be present under experimental conditions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the electronic transport properties of a molecule. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would pinpoint the electron-rich and electron-poor regions, providing clues about its potential role in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Electrostatic Potential Surface and Charge Distribution

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

An MESP analysis of this compound would reveal the locations of the most positive and negative potentials, highlighting the reactive sites on the molecule, such as the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the carboxylate group.

Quantum Chemical Calculations for Reaction Mechanism Predictions and Transition State Analysis

Quantum chemical calculations can be employed to model the pathways of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and, crucially, transition states.

Transition state analysis helps in understanding the energy barriers (activation energies) of a reaction, which determines the reaction rate. By modeling potential reactions, such as nucleophilic substitution or cross-coupling reactions, researchers could predict the most likely products and optimize reaction conditions.

In Silico Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths.

IR (Infrared): Calculations can determine the vibrational frequencies, which correspond to the peaks in an IR spectrum.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Spectrum | Predicted Peak | Experimental Peak |

|---|---|---|

| ¹H NMR (ppm) | 8.1 (d) | 8.0 (d) |

| ¹³C NMR (ppm) | 165.2 (C=O) | 164.8 (C=O) |

| IR (cm⁻¹) | 1720 (C=O stretch) | 1715 (C=O stretch) |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape more extensively than static DFT calculations.

Furthermore, MD simulations are particularly useful for studying the effects of the solvent on the molecule's structure and dynamics. By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), one can gain insights into how intermolecular interactions with the solvent affect the solute's conformation and properties. This is crucial for understanding the behavior of the compound in a realistic chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a compound and its activity. While specific QSAR models predicting the general chemical reactivity of this compound are not extensively detailed in dedicated public literature, valuable insights can be drawn from QSAR studies on structurally analogous indazole derivatives. These studies, primarily focused on biological activities, provide a framework for understanding how structural modifications influence the reactivity and interaction of the indazole scaffold with biological targets. Chemical reactivity is a fundamental determinant of biological activity, and therefore, these models offer a strong inferential basis.

QSAR models are built by correlating molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with an observed activity or reactivity endpoint. The resulting models can be used to predict the behavior of new compounds and to understand the structural features that drive reactivity.

Detailed Research Findings from Analogous Systems

Research on various indazole derivatives has successfully employed both 2D and 3D-QSAR methodologies to predict biological activities, which are manifestations of underlying chemical reactivity.

A notable study on a series of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust 2D and 3D-QSAR models. researchgate.netgrowingscience.com The best 2D-QSAR model, generated using the Multiple Linear Regression (MLR) method, demonstrated high predictive accuracy. researchgate.net Similarly, a 3D-QSAR model using the k-Nearest Neighbor (kNN) approach also showed strong predictive power. researchgate.netgrowingscience.com These models indicate that the activity of indazole derivatives can be reliably predicted from their structural features. The statistical quality of these models, summarized in the table below, underscores their potential applicability for predicting the properties of related compounds like this compound.

| QSAR Model Type | Method | Correlation Coefficient (r²) | Internal Cross-Validation (q²) | External Prediction (pred_r²) |

|---|---|---|---|---|

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 |

| 3D-QSAR | SWF kNN | - | 0.9132 | - |

The descriptors identified in these studies are crucial for understanding reactivity. For indazole derivatives, both steric and electrostatic fields were found to be dominant factors determining their binding affinities and, by extension, their reactivity within a biological system. researchgate.netnih.gov This suggests that the size, shape, and electronic environment of substituents on the indazole ring are critical.

For this compound, the bromine atom at the 4-position and the methyl carboxylate group at the 7-position are expected to be key determinants of its reactivity profile. The bromine atom, being an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring system. mdpi.com Studies on other halogenated compounds confirm that such substitutions enhance electronic reactivity. mdpi.com

Further QSAR investigations on different sets of indazole derivatives have identified other specific descriptors that govern their activity. researchgate.net For instance, in a study of hexahydro indazole derivatives as anti-inflammatory agents, descriptors such as "Bromines Count," molecular connectivity index "chi2," and "SA Hydrophilic Area" were found to be significant. researchgate.net The negative correlation of these descriptors with activity in that specific model highlights the nuanced role that substituents play. researchgate.net

| Descriptor Type | Specific Descriptor Example | General Influence on Reactivity/Activity | Source |

|---|---|---|---|

| Electronic | Electrostatic Fields | Crucial for understanding binding affinities and interactions with polar molecules or active sites. | nih.gov |

| Electronic | Electron-withdrawing groups (e.g., Halogens) | Can enhance electronic reactivity and influence the acidity/basicity of the molecule. | mdpi.com |

| Steric | Steric Fields | Determines the spatial arrangement and fit of the molecule within a receptor site or its ability to approach another reactant. | nih.gov |

| Topological | Bromines Count | A simple count of bromine atoms; its significance indicates a direct contribution of halogenation to the modeled activity. | researchgate.net |

| Topological | chi2 (Molecular Connectivity Index) | Relates to the degree of branching and complexity of the molecular structure. | researchgate.net |

| Physicochemical | SA Hydrophilic Area | Quantifies the water-accessible surface area of hydrophilic atoms, influencing solubility and interactions in aqueous environments. | researchgate.net |

Advanced Applications and Research Horizons for Methyl 4 Bromo 1h Indazole 7 Carboxylate Derivatives

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives are integral to the synthesis of numerous biologically active compounds. nih.govnih.gov The presence of a bromine atom and a methyl ester group on the indazole ring of methyl 4-bromo-1H-indazole-7-carboxylate offers multiple reaction sites for elaboration, making it a valuable precursor for complex molecular architectures.

This compound is anticipated to be a highly useful intermediate in multistep synthetic sequences. The bromo substituent can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Furthermore, the N-H of the indazole ring can be alkylated or arylated to introduce additional diversity.

This multifunctionality allows for a divergent synthetic strategy, where a common intermediate can be used to generate a library of structurally diverse compounds. This approach is highly valuable in drug discovery for the exploration of structure-activity relationships (SAR). For instance, related bromo-indazole derivatives have been pivotal in the synthesis of kinase inhibitors for cancer therapy and antivirals. nih.govchemrxiv.org A notable example from a related class of compounds is the use of 7-bromo-4-chloro-1H-indazol-3-amine as a key intermediate in the synthesis of Lenacapavir, a potent HIV capsid inhibitor. chemrxiv.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Bromo (at C4) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig | Aryl, Heteroaryl, Alkynyl, Amino groups |

| Methyl Ester (at C7) | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amide, Alcohol |

| Indazole N-H | Alkylation, Arylation, Acylation | N-substituted indazoles |

The indazole moiety of this compound can serve as a foundational element for the construction of more complex, fused heterocyclic systems. The reactivity of the bromo and carboxylate groups, along with the nitrogen atoms of the pyrazole (B372694) ring, can be exploited to build new rings onto the indazole core. Such novel heterocyclic systems are of great interest in medicinal chemistry and materials science due to their unique electronic and steric properties. Research on related bromo-indazoles has demonstrated their utility in synthesizing fused systems like pyridazino[4,3-c:5,6-c′]diquinolines. The development of novel synthetic methodologies, including photochemical rearrangements, can also expand the utility of indazoles by enabling their conversion to other important heterocyclic cores like benzimidazoles. nih.gov

Exploration in Materials Science and Polymer Chemistry

The rigid, aromatic structure of the indazole ring, combined with the potential for functionalization, makes this compound and its derivatives interesting candidates for applications in materials science.